molecular formula C6H5ClOS B1588866 2-Acetyl-4-chlorothiophene CAS No. 34730-20-6

2-Acetyl-4-chlorothiophene

Cat. No. B1588866
CAS RN: 34730-20-6
M. Wt: 160.62 g/mol
InChI Key: FKESGQASARHBDC-UHFFFAOYSA-N
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Description

2-Acetyl-4-chlorothiophene (ACT) is an organic compound with the molecular formula C4H4ClOS. It is a colorless liquid with a pungent odor and is used as a precursor to a variety of compounds with useful properties in organic synthesis. ACT is an important intermediate in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and other pharmaceuticals. It is also used in the production of polymers, catalysts, and other materials.

Scientific Research Applications

1. Vibrational Analysis and Structural Characterization

2-Acetyl-5-chlorothiophene (ACT), a close relative of 2-Acetyl-4-chlorothiophene, has been extensively studied for its structural properties. Using FT-IR, Raman, and X-ray diffraction techniques, the molecular structure and vibrational frequencies of ACT were analyzed. These findings are significant for understanding the physical and chemical properties of similar thiophene derivatives (Kumar et al., 2014).

2. Synthesis of Heterocyclic Chalcone Analogues

2-Acetyl-5-chlorothiophene has been utilized in the synthesis of heterocyclic chalcone analogues. These compounds, synthesized through a reaction with benzaldehyde derivatives, demonstrated mild to good antioxidant activities in various in vitro models, indicating potential applications in pharmaceuticals and food industries (Kumar et al., 2013).

3. Palladium-Catalyzed Arylation

The palladium-catalyzed direct arylation of 2-acetyl-4-chlorothiophene and other halothiophene derivatives has been explored. This process facilitates the synthesis of polyfunctionalized arylated thiophenes, which are important in the development of complex organic compounds (Beydoun & Doucet, 2011).

4. Synthesis and Application in Various Fields

2-Acetyl thiophene, closely related to 2-acetyl-4-chlorothiophene, has been synthesized through Friedel-Craft and Cross-Coupling reactions. Its applications span across medicine, chemistry, and food industries, highlighting the versatility of thiophene derivatives (Jin-jiu, 2006).

5. Synthesis of Novel Compounds for Cytotoxicity Assay

A novel thiophene-containing compound was synthesized and characterized, showcasing the potential of thiophene derivatives in pharmaceutical applications, particularly in the development of anticancer agents (Mabkhot et al., 2016).

6. Quantum Computational and Spectroscopic Studies

Quantum computational and spectroscopic studies of 2-acetylthiophene and its derivatives provide insights into the electronic and structural properties of these compounds. Such research is crucial for the development of materials with specific optical and electronic characteristics (Rahuman et al., 2020).

properties

IUPAC Name

1-(4-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKESGQASARHBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455322
Record name 2-ACETYL-4-CHLOROTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-chlorothiophene

CAS RN

34730-20-6
Record name 2-ACETYL-4-CHLOROTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34730-20-6
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Synthesis routes and methods I

Procedure details

To a solution of 28-2 (3.20 mg, 13.36 mmol) in EtOH (70 mL) was added 10% Pd/C (2.50 g) and AcONa (1.10 g, 13.36 mmol). The reaction mixture was stirred under a hydrogen atmosphere at room temperature for 3 h, filtered, and the filtrate was concentrated. The resultant residue was dissolved in EA (100 mL) washed with sat. NaHCO3 (40 mL) and brine (30 mL), dried over anhydrous Na2SO4, filtered, concentrated and purified by silica gel column chromatography (PE/EA=30/1 to 5/1) to afford 28-3 as a yellow oil (1.32 g, yield: 62%).
Name
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Yield
62%

Synthesis routes and methods II

Procedure details

2-Acetylthiophene (21.6 ml, 0.20 mol) was dissolved in chloroform (200 ml) at −10° C. AlCl3 (54 g, 0.40 mole) was added in small portions at such a rate as to keep temperature below 5° C. A saturated solution of chlorine, Cl2, in chloroform (100 ml) was then added dropwise at −10° C. over a period of 30 minutes. After the addition was completed, the reaction mixture was immediately poured into a mixture of 1 L ice water and 500 ml of 1 N HCl and stirred for 30 minutes. The organic layer was separated, dried over Na2SO4, and concentrated under vacuum to a yellow liquid. NMR analysis showed this to be a 3:1 mixture of 4-chloro-2-acetylthiophene and 4,5-dichloro-2-acetylthiophene. Partial purification was achieved by a Kugelrohr distillation, yielding 4-chloro-2-acetylthiophene (31 g, 83% pure, 80% yield). This material was used without further purification in the next step. 1H NMR (300 MHz, CDCl3) δ7.53 (1H, d, J=1.2 Hz), 7.41 (1H, d, J=1.2 Hz), 2.54 (3H, s).
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
11
Citations
K Beydoun, H Doucet - Journal of Organometallic Chemistry, 2011 - Elsevier
… First, we studied the coupling of 2-acetyl-4-chlorothiophene with several aryl bromides employing 0.5 mol% Pd(OAc) 2 as the catalyst and KOAc as the base. These phosphine-free …
Number of citations: 5 www.sciencedirect.com
A Lepailleur, R Bureau… - Journal of Applied …, 2014 - Wiley Online Library
… To discern some structure–toxicity relationships, we also studied two related compounds, namely the 3-amino 4-methylthiophene (2) and the 2-acetyl 4-chlorothiophene (3). Techniques …
S Bensaid, H Doucet - ChemSusChem, 2012 - Wiley Online Library
… A highly functionalized reagent (2-acetyl-4-chlorothiophene) reacted with aryl bromides (eg, 4-bromoacetophenone, 4-trifluoromethylbromobenzene, 2-bromobenzonitrile, or …
K Beydoun, H Doucet - ChemSusChem, 2011 - Wiley Online Library
… For example, 2-acetyl-4-chlorothiophene reacted with electron-deficient aryl bromides, such as 4-bromobenzonitrile, 4-bromobenzaldehyde or 4-bromonitrobenzene, to give 39–44 in 70…
M Baloch, D Roy, S Bensaid… - European Journal of …, 2012 - Wiley Online Library
… Better yields were obtained from the chloro-substituted thiophenes, 2-chlorothiophene and 2-acetyl-4-chlorothiophene. These heteroarenes gave 3 and 4 in 71 and 80 % yields, …
K Beydoun, J Roger, J Boixel, H Le Bozec… - Chemical …, 2012 - pubs.rsc.org
… Next, in order to obtain building blocks allowing a simple access to a variety of di(heteroarylated)perfluorocyclopentenes, we employed 2-acetyl-4-chlorothiophene as the reactant. The …
Number of citations: 32 pubs.rsc.org
J Laroche, K Beydoun, V Guerchais… - Catalysis Science & …, 2013 - pubs.rsc.org
The palladium-catalysed direct heteroarylation of the pyridyl-containing substrates, 2-(5-bromothiophen-2-yl)pyridine and 8-bromoquinoline, proceeds in moderate to high yields with a …
Number of citations: 32 pubs.rsc.org
R Rossi, F Bellina, M Lessi… - Advanced Synthesis & …, 2014 - Wiley Online Library
… , other heteroarenes, which included 2-substituted thiophenes 14, 1-methylpyrrole (44a), 2-substituted 1-methylpyrroles 45, 2-isobutylthiazole (46) and 2-acetyl-4-chlorothiophene (47) (…
Number of citations: 430 onlinelibrary.wiley.com
SM Wong, FY Kwong - Strategies for Palladium-Catalyzed Non-Directed …, 2017 - Elsevier
… Initially, the influence of the chloride position on the thiophene was examined, the reactivity of 2-acetyl-4-chlorothiophene, 2-acetyl-3-chlorothiophene (Scheme 3.91), and 2-…
Number of citations: 1 www.sciencedirect.com
ВЮ Балабаньян, МФ Фазылов, ВВ Нестерук - 2019 - elibrary.ru
… Method comprises adding dropwise Br 2 to solution of 2-acetyl-4-chlorothiophene (1) in diethyl ether, extraction is carried out with ethyl ether of acetic acid (EtOAc), the residue is …
Number of citations: 0 elibrary.ru

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